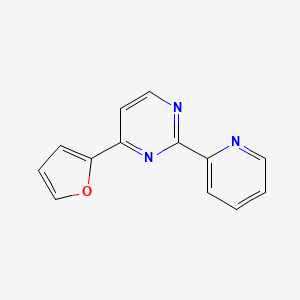

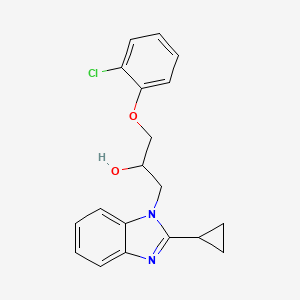

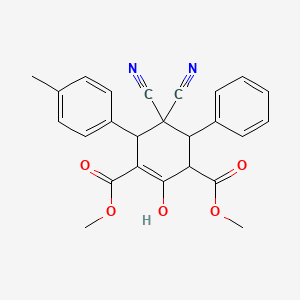

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar piperazine-2,5-dione derivatives involves multiple steps, starting from basic substrates to achieve the desired complex structures. For instance, a process described involves the stepwise construction of the piperazine-2,5-dione ring from simple precursors, highlighting the versatility and complexity of synthesizing such compounds (Aboussafy & Clive, 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds using X-ray crystallography has revealed detailed insights into their geometry, bond lengths, and angles, providing a foundation for understanding their chemical behavior. For example, studies on organic crystal engineering with piperazine-2,5-diones have shown the importance of hydrogen bonding and molecular packing in determining the physical properties of these compounds (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often explore the reactivity of functional groups attached to the piperazine ring. For instance, halocyclization reactions of piperazine-containing compounds have been studied for their ability to introduce new functional groups, demonstrating the versatility of these molecules in organic synthesis (Zborovskii et al., 2011).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting points, and crystalline forms, are crucial for their application in various fields. Research on the crystalline forms of similar compounds has shown that slow evaporation techniques can produce polymorphic crystals, which may exhibit different physical properties (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of "7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione" and similar molecules, such as reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. Studies involving the interaction of piperazine derivatives with various reagents and conditions have elucidated mechanisms and products that underline the chemical versatility of these compounds (Zborovskii et al., 2011).

Scientific Research Applications

Antimycobacterial Activity

- Compounds similar to 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione, specifically 3-arylquinazoline-2,4(1H,3H)-diones, have shown promising antimycobacterial activities against Mycobacterium tuberculosis and other pathogenic mycobacteria (Waisser et al., 2001).

Antitumor Agents

- Derivatives of quinazoline-2,4(1H,3H)-dione, including those with triazolyl and triazinyl groups, have been evaluated as potential antitumor agents. Some compounds in this category exhibited significant potency against human cell lines like colon carcinoma HCT116 and hepatocellular carcinoma HEP-G2 (Al-Romaizan et al., 2019).

Antimicrobial Activities

- Novel triazole derivatives, which share a structural similarity with the given chemical, were synthesized and screened for antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms (Bektaş et al., 2007).

Inhibitors of Human Heart Chymase

- Studies on 3-phenylsulfonylquinazoline-2,4-dione derivatives, which are structurally related to the chemical , revealed their ability to inhibit human heart chymase, suggesting potential cardiovascular therapeutic applications (Fukami et al., 2000).

Antiasthmatic Agents

- Some derivatives of quinazoline-2,4(1H,3H)-dione were investigated for their antiasthmatic activity. These compounds, particularly those with piperazine substituents, showed significant activity compared to standard drugs (Bhatia et al., 2016).

Fluorescent Ligands for Receptors

- Derivatives of quinazoline-2,4(1H,3H)-dione were explored for their use as fluorescent ligands for receptors like 5-HT1A, indicating potential applications in bioimaging and receptor studies (Lacivita et al., 2009).

Antidepressant Drugs

- Some 4-phenylquinoline derivatives, structurally related to the specified chemical, were synthesized and tested for potential antidepressant activities. These studies suggest that the quinoline ring and its substitutions can significantly impact antidepressant efficacy (Alhaider et al., 1985).

properties

IUPAC Name |

7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O3/c26-18-7-9-19(10-8-18)28-12-14-29(15-13-28)23(31)17-6-11-21-22(16-17)27-25(33)30(24(21)32)20-4-2-1-3-5-20/h1-11,16H,12-15H2,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZDXRFJXOCNGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)

![N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2488036.png)

![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)

![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)

![(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2488054.png)